molecular formula C10H8N2O2 B057088 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 54851-73-9

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No.: B057088
CAS No.: 54851-73-9
M. Wt: 188.18 g/mol
InChI Key: JDWFZXYFGNOLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (CAS: 957133-39-0) is a high-purity chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features the privileged pyridazin-3(2H)-one core, a heterocyclic structure known for its versatile pharmacological profile and ability to interact with multiple biological targets. Key Research Applications and Value: Multifunctional Alzheimer's Disease Research: This compound serves as a core precursor in the development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives. These hybrids are investigated as balanced multifunctional agents against Alzheimer's disease (AD). Research indicates such derivatives exhibit potent acetylcholinesterase (AChE) inhibitory activity , moderate inhibition of Aβ 1-42 aggregation , and excellent antioxidant properties , targeting multiple pathways in AD pathology simultaneously . Versatile Pharmacological Scaffold: The pyridazinone core is a well-established "wonder nucleus" in drug discovery. Beyond neuroscience, derivatives are studied for a broad spectrum of activities, including anti-inflammatory, analgesic, cardiovascular-protective, and anticancer effects . Its structure allows for protonation and hydrogen bonding, which is crucial for interaction with various enzymes and receptors. Molecular Modeling and Design: This scaffold is a valuable tool for computational chemists. Its structure is used in in silico studies, including QSAR modeling, molecular docking, and dynamics simulations , to design and predict the activity of novel therapeutic candidates . Handling and Usage: This product is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12-11-9/h1-6,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLZCIKDGHGUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536538
Record name 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54851-73-9
Record name 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 4 Hydroxyphenyl Pyridazin 3 2h One and Its Analogues

Direct Ring Synthesis Approaches

Direct synthesis methods focus on the construction of the pyridazinone ring from acyclic precursors. These approaches are valued for their efficiency in creating the core structure, often in a single cyclization step.

Condensation Reactions with Hydrazine Derivatives

A prevalent and classical method for synthesizing the pyridazin-3(2H)-one ring involves the condensation of a suitable dicarbonyl compound or its equivalent with hydrazine or its derivatives. This reaction forms the di-nitrogen core of the heterocycle.

A well-established route to 6-arylpyridazin-3(2H)-ones is the cyclocondensation of β-aroylpropionic acids with hydrazine hydrate. ptfarm.plresearchgate.net The synthesis of the precursor, β-aroylpropionic acid, is typically achieved through the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ptfarm.plijpsonline.com The subsequent reaction of the resulting γ-keto acid with hydrazine hydrate leads to cyclization and dehydration, affording the desired 4,5-dihydropyridazin-3(2H)-one. researchgate.netijpsr.com Dehydrogenation can then yield the aromatic pyridazin-3(2H)-one ring.

The general reaction scheme is as follows:

Friedel-Crafts Acylation: Anisole (methoxybenzene), as a precursor to the 4-hydroxyphenyl group, reacts with succinic anhydride and AlCl₃ to yield β-(4-methoxybenzoyl)propionic acid.

Cyclocondensation: The β-(4-methoxybenzoyl)propionic acid is then refluxed with hydrazine hydrate (NH₂NH₂) in a solvent such as ethanol or methanol to form 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one. researchgate.netnih.gov

Demethylation/Dehydrogenation: Subsequent chemical steps would be required to convert the methoxy (B1213986) group to a hydroxyl group and to introduce the double bond into the pyridazinone ring to achieve the final target compound.

Table 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from β-Aroylpropionic Acids
Aromatic Precursorβ-Aroylpropionic Acid IntermediateReagents for CyclizationProductReference
Tolueneβ-(4-methylbenzoyl)propionic acidHydrazine hydrate, Ethanol6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one ijpsr.com
Anisoleβ-(4-methoxybenzoyl)propionic acidHydrazine hydrate, Methanol6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one researchgate.net
Benzene (B151609)β-benzoyl propionic acidHydrazine hydrate6-phenyl-4,5-dihydropyridazin-3(2H)-one ptfarm.pl
Chlorobenzeneβ-(4-chlorobenzoyl)propionic acidHydrazine hydrate, Methanol, Sodium acetate6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one researchgate.net

An alternative one-pot, multi-step reaction provides a direct route to 6-arylpyridazin-3(2H)-ones without the need to isolate the intermediate keto-acid. nih.gov This method involves the reaction of a substituted acetophenone with glyoxylic acid, followed by in-situ ring closure with hydrazine hydrate. nih.gov This approach is efficient for creating a library of analogues by varying the substituent on the starting acetophenone.

For the synthesis of the target compound's core, 4-hydroxyacetophenone would be the starting material. The reaction proceeds through the formation of a γ-keto-α,β-unsaturated acid intermediate, which then undergoes cyclization upon the addition of hydrazine. nih.gov

Table 2: One-Pot Synthesis of 6-Arylpyridazin-3(2H)-one Intermediates
Substituted AcetophenoneReagentsIntermediate ProductReference
4-MethylacetophenoneGlyoxylic acid, Hydrazine hydrate6-(4-tolyl)pyridazin-3(2H)-one nih.gov
4-ChloroacetophenoneGlyoxylic acid, Hydrazine hydrate6-(4-chlorophenyl)pyridazin-3(2H)-one nih.gov
4-BromoacetophenoneGlyoxylic acid, Hydrazine hydrate6-(4-bromophenyl)pyridazin-3(2H)-one nih.gov
4-FluoroacetophenoneGlyoxylic acid, Hydrazine hydrate6-(4-fluorophenyl)pyridazin-3(2H)-one nih.gov

Cyclization Pathways

Beyond the condensation of γ-keto acids, other cyclization strategies are employed to construct the pyridazinone ring. These can include annulation reactions where the pyridazine (B1198779) ring is built onto another molecular fragment or intramolecular cyclizations of suitably functionalized linear precursors. For instance, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient pathway to 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org Another approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 1,2,4,5-tetrazines and silyl enol ethers to produce functionalized pyridazines. organic-chemistry.org These methods offer alternative disconnections and can provide access to pyridazinone analogues with different substitution patterns.

Derivatization Strategies for Pyridazin-3(2H)-one Scaffolds

Once the core pyridazin-3(2H)-one ring system is synthesized, further functionalization can be carried out to produce a wide array of analogues. These derivatization strategies allow for the fine-tuning of the molecule's properties by introducing various substituents at different positions of the heterocyclic ring. researchgate.net

Functionalization at the Pyridazinone Ring Positions (e.g., Position 2, 4, 5, 6)

The pyridazinone ring offers several sites for chemical modification.

Position 2 (N-substitution): The nitrogen atom at position 2 is a common site for derivatization. N-alkylation can be readily achieved by reacting the pyridazinone with alkyl halides, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. nih.govresearchgate.net This reaction introduces an ester-containing side chain that can be further modified, for example, by reaction with hydrazine hydrate to form a hydrazide. nih.gov Another common modification is the Mannich reaction, where the N-H of the pyridazinone reacts with formaldehyde and a secondary amine (e.g., morpholine or piperidine) to introduce an aminomethyl group at the N-2 position. ijpsr.comresearchgate.net

Position 4 and 5: The carbon atoms at positions 4 and 5 can also be functionalized. Condensation of 4,5-dihydropyridazinones with aromatic aldehydes in the presence of a base like sodium ethoxide can introduce a substituted benzylidene group at the C-4 position. scispace.com Halogenation of the pyridazinone ring, for instance at C-4 and/or C-5, provides a handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. scispace.com This allows for the introduction of various aryl or alkyl groups. Another method involves bromine-magnesium exchange on bromopyridazinones, followed by quenching with an electrophile, to introduce functionality at these positions. acs.org

Position 6 (Aryl Substitution): While direct synthesis often installs the desired aryl group at C-6, derivatization is also possible. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing aryl substituents at the C-6 position by reacting a 6-halopyridazinone with an appropriate arylboronic acid. scispace.comresearchgate.net This strategy is particularly useful for creating libraries of 6-arylpyridazinones from a common halogenated intermediate.

Table 3: Examples of Derivatization Reactions on the Pyridazin-3(2H)-one Scaffold
PositionReaction TypeReagentsFunctional Group IntroducedReference
2N-AlkylationEthyl bromoacetate, K₂CO₃-CH₂COOC₂H₅ researchgate.net
2Mannich ReactionFormaldehyde, Morpholine-CH₂-N(CH₂)₄O researchgate.net
4CondensationAromatic aldehydes, Sodium ethoxide-CH-Ar scispace.com
4Bromine-Magnesium Exchangei-PrMgCl, then Electrophile (e.g., D₂O)-D (Deuterium) acs.org
6Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst-Aryl scispace.comresearchgate.net

Incorporation of Fused Polycyclic Systems

The synthesis of pyridazin-3(2H)-one derivatives featuring fused polycyclic systems represents a significant strategy for expanding the structural diversity and exploring the pharmacological potential of this heterocyclic core. One established method involves the reaction of appropriate bicyclic γ-ketoacids with hydrazine or substituted hydrazines. This approach has been successfully employed to generate various tricyclic benzocycloalkylpyridazine-3(2H)-ones in high yields. These resulting tricyclic structures can be further modified, for instance, through oxidation with bromine in acetic acid to introduce unsaturation, yielding the corresponding pyridazinones.

The incorporation of fused rings can significantly influence the molecule's conformational rigidity and electronic properties, which in turn can modulate its biological activity. For example, the synthesis of 5H-indeno[1,2-c]-3(2H)-pyridazinones and benzo[h]cinnolinones has been explored to investigate their positive inotropic activity, drawing parallels to the activity of their more flexible, acyclic counterparts.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki Coupling)

Halogenation of the pyridazinone ring, followed by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is a powerful and versatile methodology for the introduction of aryl, heteroaryl, and vinyl substituents. This two-step sequence allows for the construction of complex molecular architectures that would be challenging to assemble through other means.

The Suzuki-Miyaura coupling reaction, in particular, has been widely utilized for the derivatization of halopyridazinones. This reaction typically involves the coupling of a halogenated pyridazinone with a boronic acid or its ester in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base like sodium carbonate. The reaction conditions can be tailored to facilitate the coupling of even less reactive chloro derivatives.

The reactivity of different halogen substituents on the pyridazinone core can be exploited for regioselective functionalization. For example, in polyhalogenated pyridazinones, the inherent electronic properties of the different positions on the ring can lead to preferential reaction at one site over another, enabling a stepwise introduction of different substituents.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Pyridazinone Scaffolds

Starting Material Coupling Partner Catalyst/Base Product Yield (%) Reference
3-bromo-6-(thiophen-2-yl)pyridazine (Hetero)aryl-boronic acids Pd(PPh₃)₄/Na₂CO₃ 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine derivatives 14-28 nih.gov
4,5-dibromo-2-methylpyridazin-3(2H)-one Ferrocenylboronic acid Pd(PPh₃)₄/Na₂CO₃ 4-ferrocenyl-5-bromo-2-methylpyridazin-3(2H)-one - mdpi.com
2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one Arylboronic acid - Biaryl product for subsequent cyclization - researchgate.net

Mannich Reaction Applications

The Mannich reaction is a valuable tool for the functionalization of the pyridazin-3(2H)-one scaffold, typically at the nitrogen atom of the ring. This three-component condensation reaction involves an active hydrogen-containing compound (in this case, the N-H of the pyridazinone), formaldehyde (or another aldehyde), and a primary or secondary amine. The reaction leads to the formation of N-aminomethyl derivatives, known as Mannich bases.

This methodology has been applied to pyridazinone derivatives to introduce a variety of aminoalkyl side chains. For example, the reaction of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with formaldehyde and a secondary amine results in the formation of N-dialkylaminomethyl derivatives. raco.cat In a related transformation, the reaction of the same pyridazinone with formaldehyde alone can yield the corresponding N-hydroxymethyl derivative. raco.cat These modifications can significantly impact the physicochemical properties of the parent molecule, such as its solubility and basicity, which can be advantageous for biological applications.

Table 2: Mannich Reaction on a Pyridazinone Derivative

Pyridazinone Substrate Amine Product Reference
4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Secondary amine N-dialkylaminomethyl derivative raco.cat
4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone - (with formaldehyde only) N-hydroxymethyl derivative raco.cat

Advanced Synthetic Techniques (e.g., Microwave and Ultrasound Irradiation, "Click and Activate" Approach)

To enhance the efficiency, reduce reaction times, and improve the environmental footprint of pyridazinone synthesis, advanced techniques such as microwave and ultrasound irradiation have been explored. These non-conventional energy sources can accelerate reaction rates and, in some cases, improve product yields. For instance, an environmentally benign methodology for the synthesis of thieno[3,4-d]pyridazinones has been developed using both microwave and ultrasound irradiation in the absence of a solvent, leading to excellent yields and significantly reduced reaction times. scispace.com

A conceptually novel and powerful strategy for the synthesis of highly substituted pyridazinones is the "click and activate" approach. acs.orgacs.org This method involves a multi-component, one-pot sequence that leverages the robust and highly regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". In this approach, a 2-substituted-4,5-dichloropyridazinone undergoes a regioselective azide substitution. This is followed by a Cu(I)-catalyzed triazole formation, which in turn "activates" the neighboring position for a subsequent nucleophilic substitution. acs.orgacs.org This elegant strategy allows for the rapid assembly of a library of trisubstituted triazolyl-pyridazinones with three points of diversity in a single pot. acs.orgacs.org Control experiments have demonstrated that the triazole moiety is crucial for activating the pyridazinone core towards nucleophilic attack, highlighting the "activate" aspect of this methodology. acs.org

Table 3: Advanced Synthetic Methodologies for Pyridazinone Derivatives

Methodology Key Features Example Application Reference
Microwave/Ultrasound Irradiation Reduced reaction times, improved yields, solvent-free conditions Synthesis of thieno[3,4-d]pyridazinones scispace.com
"Click and Activate" Approach One-pot, multi-component reaction, high diversity Synthesis of trisubstituted triazolyl-pyridazinone library acs.orgacs.org

Mechanistic Elucidation of Biological Activities

Molecular Targets and Pathways

The primary molecular targets for pyridazinone-based compounds are enzymes within the phosphodiesterase (PDE) superfamily. researchgate.net PDEs are crucial regulators of intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netsamipubco.com By inhibiting these enzymes, pyridazinone derivatives can increase the intracellular concentrations of cAMP and cGMP, thereby influencing a wide range of physiological processes. researchgate.net

Specifically, derivatives of 6-phenylpyridazin-3(2H)-one have been identified as potent inhibitors of PDE3 and PDE4 isozymes. researchgate.netrsc.org

PDE3 Inhibition: The inhibition of PDE3, also known as the cGMP-inhibited phosphodiesterase, is strongly associated with cardiotonic and vasodilatory effects. samipubco.comnih.gov In cardiac muscle, elevated cAMP levels resulting from PDE3 inhibition lead to an increase in myocardial contractility (positive inotropic effect). nih.gov In vascular smooth muscle, it results in relaxation and vasodilation. nih.gov This dual action is often referred to as "inodilation". nih.gov

PDE4 Inhibition: PDE4 is a cAMP-specific phosphodiesterase that is predominantly expressed in inflammatory and immune cells. rsc.orgresearchgate.net Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the activity of these cells and downregulates the production of pro-inflammatory cytokines and chemokines. rsc.org This mechanism underlies the anti-inflammatory properties observed in many pyridazinone derivatives. rsc.orgsarpublication.com

Beyond phosphodiesterases, other molecular targets have been identified for structurally related pyridazinone compounds:

Cyclooxygenase (COX) Enzymes: Certain pyridazinone derivatives have been shown to be selective inhibitors of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins. tandfonline.comnih.gov

Carbonic Anhydrases (CAs): Sulphonamide-bearing pyridazinone derivatives have demonstrated inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov

5-Lipoxygenase (5-LOX): Some compounds have shown the ability to inhibit 5-LOX, another key enzyme in the inflammatory pathway. nih.gov

Fatty Acid-Binding Protein 4 (FABP4): The pyridazinone scaffold has been explored for the development of inhibitors of FABP4, a protein implicated in metabolic diseases and cancer. nih.govresearchgate.net

Histamine (B1213489) H₃ Receptor: More complex derivatives have been developed as potent antagonists/inverse agonists of the histamine H₃ receptor, a target for cognitive and attentional disorders. researchgate.net

Receptor Binding and Ligand Interactions

The interaction of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one analogues with their target proteins is governed by specific structural features that facilitate high-affinity binding. Structure-activity relationship (SAR) studies have provided insights into these ligand-receptor interactions.

In the context of FABP4 inhibition, computational ligand growing experiments have been used to design pyridazinone-based molecules that can effectively occupy the fatty acid-binding cavity of the protein. nih.gov

For histamine H₃ receptor inverse agonists, a derivative, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, demonstrated high-affinity binding with a Kᵢ value of 2.0 nM for the human receptor. researchgate.net This high affinity is achieved through the specific orientation of the extended side chain and its interactions with the receptor's binding pocket, while the core pyridazinone structure serves as a crucial anchor. researchgate.net

While detailed crystallographic data for this compound itself bound to its targets are limited, the collective SAR data from various analogues indicate that the phenyl ring and the pyridazinone core form essential hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of their target enzymes or receptors. nih.govnih.gov

Enzymatic Inhibition Profiles and Kinetics

The inhibitory activity of this compound and its derivatives against various enzymes has been quantified through in vitro assays, revealing their potency and selectivity.

Phosphodiesterase (PDE) Inhibition: Derivatives of 6-phenylpyridazin-3(2H)-one are potent PDE inhibitors. For instance, a series of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues were evaluated for their ability to inhibit PDE3 from cat hearts. The most potent compound in this series, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one, exhibited an IC₅₀ value of 0.07 µM. nih.gov The positive inotropic effects of compounds like 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone are also attributed to potent inhibition of cardiac PDE3. nih.gov Other derivatives have been developed as dual PDE3/PDE4 inhibitors or selective PDE4 inhibitors for treating inflammatory conditions. rsc.orgnih.gov

Carbonic Anhydrase (CA) and Cyclooxygenase (COX) Inhibition: A series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which are structurally related, were tested against human carbonic anhydrase (hCA) isoforms. The parent compound of this series showed potent inhibition against hCA I and hCA XII with Kᵢ values of 23.5 nM and 5.3 nM, respectively. nih.gov Another study on 2-alkyl 6-substituted pyridazin-3(2H)-ones demonstrated high selectivity for COX-2 over COX-1, with some compounds showing selectivity indices as high as 99. nih.gov

The table below summarizes the enzymatic inhibition data for several representative pyridazinone derivatives.

Compound/Derivative ClassTarget EnzymeInhibition ValueReference
6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-onePDE3IC₅₀ = 0.07 µM nih.gov
4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamidehCA IKᵢ = 23.5 nM nih.gov
4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamidehCA IIKᵢ = 55.8 nM nih.gov
4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamidehCA XIIKᵢ = 5.3 nM nih.gov
4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide5-LOXIC₅₀ = 2 µM nih.gov
6-Benzoyl-2-propylpyridazin-3(2H)-oneCOX-2Selectivity Index = 99 nih.gov
4-Amino-pyridazin-3(2H)-one Derivative (14e)FABP4IC₅₀ = 1.57 µM researchgate.net

Cellular Assays and Signaling Pathway Modulations

The enzymatic inhibition by this compound and its analogues translates into measurable effects in cellular assays, primarily through the modulation of cyclic nucleotide signaling pathways.

The inhibition of PDE3 and PDE4 directly increases intracellular cAMP levels. rsc.org This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the observed physiological responses. In the cardiovascular system, this pathway results in increased cardiac contractility and vasodilation. researchgate.net

In the context of inflammation, pyridazinone-based PDE4 inhibitors have been shown to regulate the production of potent pro-inflammatory cytokines and chemokines in human primary macrophages. rsc.org Cellular assays demonstrate that these compounds can suppress the inflammatory response triggered by stimuli like lipopolysaccharides (LPS). nih.gov

Furthermore, the cardiotonic effects of these compounds have been extensively studied in isolated heart preparations. For example, a study on isolated rabbit hearts showed that twelve different 4,5-dihydro-3(2H)pyridazinone derivatives exhibited a higher effective positive inotropic response than the reference drug digoxin. researchgate.net These effects are not mediated by the stimulation of beta-adrenergic receptors but are a direct consequence of PDE3 inhibition. nih.gov

Cellular assays have also confirmed the antiplatelet activity of certain 6-(4-(substituted-amino)phenyl)-4,5-dihydro-pyridazin-3(2H)-ones, a function also linked to the modulation of intracellular signaling cascades that prevent platelet aggregation. samipubco.comresearchgate.net

Structure Activity Relationship Sar Studies

Impact of Substituents on the Phenyl Ring at Position 6 of the Pyridazinone Nucleus

The nature and position of substituents on the phenyl ring at the 6-position of the pyridazinone core are critical determinants of biological activity. Research has shown that even minor alterations can significantly modulate the pharmacological effects of these compounds.

For instance, in the context of cardiotonic activity, certain substitution patterns on the 6-phenyl group are favorable. A series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were synthesized and evaluated for their cardiotonic effects. Notably, compounds with specific benzamide (B126) moieties attached to the phenyl ring demonstrated clear cardiotonic activity. nih.gov For example, the presence of a 2,3-dichloro-N-phenyl benzamide or a 4-amino-3-methyl-N-phenyl benzamide at the para-position of the 6-phenyl ring resulted in a pronounced effect. nih.gov This suggests that the electronic and steric properties of the substituents on the phenyl ring play a crucial role in the interaction with the biological target.

In the realm of anti-inflammatory and analgesic activities, substitutions on the 6-phenyl ring also have a profound impact. For example, 6-(4-methoxyphenyl)-pyridazinone derivatives carrying certain side chains at the N-2 position of the pyridazinone ring showed good analgesic activity. sarpublication.com The methoxy (B1213986) group at the para-position of the phenyl ring appears to be a favorable feature for this activity. Furthermore, studies on other 6-substituted-3(2H)-pyridazinone derivatives have highlighted the importance of the substitution pattern on the 6-position for analgesic and anti-inflammatory actions. sarpublication.com

The following table summarizes the impact of various substituents on the 6-phenyl ring on the biological activity of pyridazinone derivatives.

Base Compound Substituent on 6-Phenyl Ring Observed Biological Activity
6-phenyl-4,5-dihydro-3(2H)-pyridazinonep-(2,3-dichlorobenzamido)Cardiotonic nih.gov
6-phenyl-4,5-dihydro-3(2H)-pyridazinonep-(4-amino-3-methylbenzamido)Cardiotonic nih.gov
6-phenyl-3(2H)-pyridazinonep-methoxyAnalgesic sarpublication.com
6-phenyl-4,5-dihydro-3(2H)-pyridazinonep-cyano (with 5-methyl)Antihypertensive sarpublication.com

Influence of Substituents at the 2-Position of the Pyridazinone Ring

The nitrogen atom at the 2-position of the pyridazinone ring is a common site for chemical modification, and substituents at this position have been shown to significantly influence the pharmacological properties of the resulting compounds.

Research has demonstrated that introducing specific side chains at the N-2 position can enhance analgesic and anti-inflammatory activities. For example, the presence of an acetamide (B32628) or propanamide moiety linked to the N-2 position of 6-(4-methoxyphenyl)-pyridazinone derivatives resulted in good analgesic activity. sarpublication.com Specifically, a compound with a propanoyl-4-(4-fluorophenyl)piperazine side chain at N-2 exhibited notable analgesic effects. sarpublication.com This indicates that the length and nature of the alkyl chain, as well as the presence of other functional groups in the N-2 substituent, are important for activity.

Furthermore, the introduction of 4-arylpiperazin-1-yl-carbonylalkyl moieties on the nitrogen atom in the 2-position of 4,6-diphenyl-3(2H)-pyridazinones has been explored for analgesic and anti-inflammatory effects. sarpublication.com Similarly, a series of 4-amino-pyridazinones substituted at position 2 with arylpiperazinylalkyl groups exhibited antinociceptive effects. sarpublication.com These findings underscore the importance of the N-2 position as a key handle for modulating the biological activity of the pyridazinone scaffold.

The table below illustrates the effect of different substituents at the 2-position on the biological activity of pyridazinone derivatives.

Base Compound Substituent at 2-Position Observed Biological Activity
6-(4-methoxyphenyl)-pyridazinonePropanoyl-4-(4-fluorophenyl)piperazineAnalgesic sarpublication.com
4,6-diphenyl-3(2H)-pyridazinone4-Arylpiperazin-1-yl-carbonylalkylAnalgesic, Anti-inflammatory sarpublication.com
4-amino-pyridazinoneArylpiperazinylalkylAntinociceptive sarpublication.com
4,5-dihalo-3(2H)-pyridazinoneVarious substituentsAnalgesic sarpublication.com

Role of Pyridazinone Ring Saturation (e.g., Dihydro-pyridazinone)

The degree of saturation in the pyridazinone ring is another structural feature that can have a significant impact on biological activity. The presence of a double bond between C4 and C5 in the pyridazinone ring versus a saturated system (dihydropyridazinone) can alter the molecule's conformation and its interaction with biological targets.

Studies have shown that 4,5-dihydro-3(2H)-pyridazinone derivatives can exhibit potent biological activities. For instance, certain 6-aryl-4,5-dihydro-3(2H)-pyridazinones have demonstrated antihypertensive and anti-platelet actions. jchemrev.com The saturation in the pyridazinone ring, in this case, appears to be beneficial for these cardiovascular effects. In another study, analogues with a 5-methyl-4,5-dihydropyridazinone moiety were found to exhibit the highest PDE3 inhibitory activities. nih.gov

Conversely, for other biological targets, the unsaturated pyridazinone ring may be preferred. For example, in a study of pyridazinone derivatives for anti-inflammatory activity, the reduction of the double bond between C3 and C4 was found to be unfavorable for the observed activity. nih.gov This suggests that the planarity and electronic properties of the unsaturated system may be important for interaction with the target responsible for the anti-inflammatory effect.

The following table provides examples of how the saturation of the pyridazinone ring influences biological activity.

Compound Type Key Structural Feature Observed Biological Activity
6-Aryl-4,5-dihydro-3(2H)-pyridazinonesSaturated pyridazinone ringAntihypertensive, Anti-platelet jchemrev.com
Phthalazinone/pyridazinone hybrids5-methyl-4,5-dihydropyridazinone moietyHigh PDE3 inhibitory activity nih.gov
Pyridazinone derivativesReduction of C3-C4 double bondUnfavorable for anti-inflammatory activity nih.gov

Analysis of Fused Ring Systems on Biological Activity

Fusing other ring systems to the pyridazinone core can lead to the development of novel chemical entities with distinct biological profiles. These fused systems can impose conformational constraints and introduce new points of interaction with biological targets.

For example, the synthesis of isoxazolo[3,4-d]pyridazin-7-ones has been reported as intermediates in the preparation of pyridazin-3(2H)-ones with various biological activities. researchgate.net The fusion of the isoxazole (B147169) ring to the pyridazinone core creates a new heterocyclic system with its own unique electronic and steric properties. Similarly, the development of tricyclic pyridazinone derivatives has led to the identification of compounds with promising anti-inflammatory and STAT3 inhibitory activities. rsc.orgnih.gov

The fusion of a benzene (B151609) ring to the pyridazine (B1198779) nucleus can lead to structures like cinnoline (B1195905) and phthalazine. scholarsresearchlibrary.com These fused systems have been investigated for a variety of biological activities. Furthermore, the creation of heterocyclic-fused pyridazinones has been explored as a strategy to develop phosphodiesterase-4 (PDE-4) inhibitors with anti-inflammatory properties. sarpublication.com

The table below presents examples of fused pyridazinone ring systems and their associated biological activities.

Fused Ring System Biological Activity
Isoxazolo[3,4-d]pyridazin-7-onesIntermediates for various biologically active compounds researchgate.net
Tricyclic pyridazinones (e.g., benzocinnolinone)STAT3 inhibition, Anti-inflammatory rsc.orgnih.gov
Heterocyclic-fused pyridazinonesPDE-4 inhibition, Anti-inflammatory sarpublication.com
Pyrido[4,3-d]pyrimidines, Pyrido[3,2-c]pyridinesAntitumor activity nih.gov

Stereochemical Considerations and Activity

Stereochemistry can play a critical role in the biological activity of chiral pyridazinone derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding to a specific biological target, leading to differences in potency and efficacy between enantiomers.

A study on new tricyclic pyridazinone derivatives as potential STAT3 inhibitors highlighted the importance of stereochemistry. rsc.org In this research, a racemic benzocinnolinone derivative was identified as a promising STAT3 inhibitor. rsc.org Subsequent enantiomeric separation and biological evaluation revealed that the (S)-enantiomer was twice as potent as the (R)-enantiomer. rsc.org This demonstrates that the specific spatial orientation of the substituents is crucial for optimal interaction with the STAT3 protein.

This finding underscores the need to consider stereochemical aspects in the design and development of new pyridazinone-based therapeutic agents. The synthesis and evaluation of enantiomerically pure compounds can lead to the identification of more potent and selective drugs with potentially improved therapeutic indices.

The following table summarizes the stereochemical considerations for a tricyclic pyridazinone derivative.

Compound Enantiomer Relative Potency
Tricyclic pyridazinone derivative(S)-enantiomer2x more potent than (R)-enantiomer rsc.org
Tricyclic pyridazinone derivative(R)-enantiomerLess potent than (S)-enantiomer rsc.org

Preclinical Evaluation and Admet Absorption, Distribution, Metabolism, Excretion, Toxicity Profiling

In Silico ADMET Prediction and Drug-likeness Assessment

Computational, or in silico, models are frequently employed in the early stages of drug discovery to predict the ADMET properties and drug-likeness of novel compounds. These predictive studies for pyridazinone derivatives have been instrumental in guiding synthesis and prioritizing candidates for further testing.

Studies on various 6-phenyl-3-pyridazinone derivatives have shown that these compounds generally exhibit promising results in in silico ADMET evaluations. nih.gov Computational analyses of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives indicated favorable properties, including a high probability of oral absorption (96%) and no significant toxicity in preliminary assessments. nih.gov Such assessments typically evaluate a compound's compliance with established drug-likeness principles, such as Lipinski's Rule of Five, which helps to forecast a drug's potential for oral bioavailability. The adherence of the pyridazinone scaffold to these rules suggests a good foundation for developing orally administered drugs. mdpi.com

Table 1: Representative In Silico Drug-Likeness Parameters for Pyridazinone Scaffolds
Parameter (Lipinski's Rule of Five)Generally Accepted Threshold for Drug-LikenessTypical Finding for Pyridazinone Derivatives
Molecular Weight (MW)≤ 500 DaCompliant
Log P (Octanol-water partition coefficient)≤ 5Compliant
Hydrogen Bond Donors≤ 5Compliant
Hydrogen Bond Acceptors≤ 10Compliant

**6.2. In Vitro ADMET Studies

In vitro permeability assays are crucial for predicting the intestinal absorption of orally administered drug candidates. The Caco-2 cell line, derived from human colon carcinoma, is a widely used model because it differentiates into a monolayer of polarized enterocytes that mimics the intestinal barrier. evotec.com

In a typical Caco-2 assay, the compound's transport is measured in both directions across the cell monolayer: from the apical (lumen) side to the basolateral (blood) side (A-B) and vice versa (B-A). sygnaturediscovery.com The resulting apparent permeability coefficient (Papp) is used to classify compounds as having low, moderate, or high permeability. mdpi.com An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption. evotec.com While specific data for 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is not extensively published, studies on related pyridazinone derivatives have been conducted to assess their suitability for oral dosing. researchgate.net

The Madin-Darby Canine Kidney (MDCK) cell line, particularly when transfected with the human MDR1 gene (MDCK-MDR1), is another valuable model used specifically to evaluate if a compound is a substrate of the P-gp efflux transporter. evotec.com The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a measure of passive diffusion and can be used in conjunction with cell-based assays to elucidate the primary mechanism of absorption. evotec.com

Table 2: General Classification of Permeability Based on Caco-2 Papp Values
Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
Low< 1< 50%
Moderate1 - 1050 - 84%
High> 10≥ 85%

Understanding a compound's metabolic stability and its potential to interact with drug-metabolizing enzymes is a cornerstone of preclinical evaluation. Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are commonly used to assess metabolic stability and identify potential metabolites. nih.gov

Incubation of a test compound with liver microsomes in the presence of necessary cofactors like NADPH initiates metabolic reactions. nih.gov The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. For some pyridazinone derivatives, metabolism has been found to be minimal in human, rat, mouse, and dog liver microsomes, suggesting good metabolic stability. researchgate.net

Assessing the potential for a compound to inhibit or induce CYP enzymes is critical for predicting drug-drug interactions. For example, mechanism-based inhibition of CYP3A4 can lead to clinically significant interactions, as the inactivated enzyme must be replaced by new protein synthesis. nih.gov Studies on some pyridazinone-related structures have shown weak inhibition of CYP isoforms, which is a favorable characteristic. researchgate.net However, other related heterocyclic cores have demonstrated potent CYP3A4 inhibition, indicating that this is a critical parameter to evaluate for each new derivative. researchgate.net

Table 3: Typical Components of an In Vitro Liver Microsome Incubation System
ComponentFunction
Test CompoundSubstrate for metabolism
Liver Microsomes (Human, Rat, etc.)Source of metabolic enzymes (e.g., CYPs)
NADPH Generating System (e.g., NADP⁺, G-6-P)Cofactor required for CYP enzyme activity
Buffer (e.g., Tris/KCl)Maintain physiological pH (e.g., 7.4)
Magnesium Chloride (MgCl₂)Cofactor for enzymes in the NADPH generating system

The extent to which a drug binds to plasma proteins, such as albumin and alpha 1-acid glycoprotein, influences its distribution and availability to reach its therapeutic target. nih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect a drug's pharmacokinetic profile. For one potent pyridazinone-based histamine (B1213489) H₃ receptor inverse agonist, studies revealed low binding to human plasma proteins, an ideal property for a drug targeting the central nervous system. researchgate.net

In Vivo Pharmacokinetics (PK) Profiling

In vivo pharmacokinetic studies in animal models are conducted to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism. Following administration of the compound, blood samples are collected over time to determine key PK parameters.

One study investigating the in vivo metabolic pathway of a 3-oxo-pyridazine derivative in rats found that the compound was not metabolized to its proposed metabolites and was present unchanged in the serum. nih.gov In contrast, another pyridazinone derivative demonstrated good interspecies pharmacokinetic properties, indicating a predictable profile across different animal models, which is advantageous for translation to human studies. researchgate.net

Toxicology Studies

Toxicology studies are performed to identify potential safety concerns. Early-stage toxicology assessment often begins with in silico predictions. For a series of novel pyridazine (B1198779) derivatives, computational analysis suggested no significant toxicity. nih.gov These initial predictions are followed by in vitro cytotoxicity assays on various cell lines and subsequently by in vivo studies in animals to assess acute and chronic toxicity, providing a more comprehensive understanding of the compound's safety profile.

Preliminary Toxicity Assessment (e.g., Artemia salina Lethality Test)

The brine shrimp (Artemia salina) lethality bioassay is a common, simple, and low-cost preliminary test to evaluate the cytotoxicity of chemical compounds nih.govnih.gov. This assay is frequently used for the general toxicity screening of natural product extracts and synthetic molecules, with the mortality rate of the shrimp larvae (nauplii) used to determine the median lethal concentration (LC50) nih.govoamjms.eu. A lower LC50 value is indicative of higher cytotoxicity oamjms.eu.

While the pyridazinone scaffold is common in biologically active compounds, and various derivatives have been subjected to this test, specific data from the Artemia salina lethality test for this compound is not available in the reviewed scientific literature. However, studies on related compounds, such as 2-(Alkyl/Aryl)-6-Phenyl-4,5-Dihydropyridazin-3(2H)-one derivatives, have utilized this bioassay to assess preliminary toxicity researchgate.net. The test serves as a valuable initial step to identify compounds that may warrant further, more detailed toxicological investigation nih.gov.

In Vitro Cytotoxicity and Cell Viability Assays

The cytotoxic potential of pyridazin-3(2H)-one derivatives has been investigated against various human cancer cell lines. These assays are crucial for determining a compound's therapeutic index and its potential as an anticancer agent. Studies on derivatives of the core pyridazinone structure have shown significant activity.

For instance, certain novel pyridazin-3(2H)-one derivatives have demonstrated selective and high activity against the human triple-negative breast cancer (TNBC) cell line, MD-MB-468 nih.gov. The in vitro cytotoxic activities were evaluated using the tetrazolium-based MTT assay nih.gov. The results for two such derivative molecules, identified as 6f and 7h in the study, revealed potent cytotoxicity nih.gov.

Compound DerivativeCell LineIC50 Value (µM)
Derivative 6fMDA-MB-468 (Triple-Negative Breast Cancer)3.12
Derivative 7hMDA-MB-468 (Triple-Negative Breast Cancer)4.9

These findings indicate that the pyridazin-3(2H)-one scaffold is a promising base for the development of new anticancer agents, although specific cytotoxicity data for this compound remains to be reported.

In Vivo Toxicity Evaluations

Comprehensive in vivo toxicity studies are essential to understand the systemic effects of a compound in a living organism. For pyridazinone derivatives, in vivo evaluations have often been conducted in the context of their therapeutic applications, such as analgesic and anti-inflammatory activities nih.gov. These studies typically assess for adverse effects, particularly on the gastric mucosa, which is a common issue with non-steroidal anti-inflammatory drugs (NSAIDs) nih.govnih.gov. While these evaluations provide some toxicity information, specific acute toxicity studies determining parameters like the median lethal dose (LD50) for this compound are not detailed in the available literature.

Non-ulcerogenic Profile in Anti-inflammatory Applications

A significant area of research for pyridazinone derivatives is the development of anti-inflammatory agents with improved gastrointestinal (GI) safety profiles compared to traditional NSAIDs. Many compounds in this class have been specifically designed and tested for their potential to be non-ulcerogenic nih.govnih.govsarpublication.com.

In vivo studies, typically using the carrageenan-induced rat paw edema model for anti-inflammatory activity, are often coupled with an examination of the gastric mucosa for ulceration nih.gov. Several studies on 6-phenyl-3(2H)-pyridazinone derivatives have shown that these compounds can exhibit potent anti-inflammatory activity without causing the gastric lesions associated with reference drugs like indomethacin and acetylsalicylic acid nih.govnih.gov.

Compound ClassKey FindingReference Drug(s)
6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivativesNo gastric ulcerogenic effect observed.Indomethacin, Acetylsalicylic Acid
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivativesNo gastric ulcerogenic effect observed compared to reference NSAIDs.Indomethacin

This favorable gastric profile is a key therapeutic advantage being pursued with the pyridazinone scaffold, suggesting that compounds like this compound could potentially serve as safer anti-inflammatory agents.

Biodistribution and Imaging Studies (e.g., PET Imaging, Autoradiography)

The pyridazinone chemical structure has been identified as a valuable scaffold for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.

A study focused on a structurally related compound, 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one, which was labeled with carbon-11 ([11C]) to create a PET tracer for imaging the D-amino acid oxidase (DAAO) enzyme nih.gov. The preliminary in vivo evaluation of this tracer in rodents provided valuable data on its biodistribution nih.gov.

Following intravenous injection in mice, the tracer showed significant uptake in several organs. The biodistribution was quantified at 30 minutes post-injection, revealing the percentage of the injected dose per gram of tissue (%ID/g).

OrganUptake (%ID/g)
Blood0.45
Heart1.53
Lung0.94
Liver3.80
Spleen0.54
Kidney3.32
Muscle0.43
Brain0.99

This research demonstrates that the pyridazin-3(2H)-one core can be utilized to design tracers that cross the blood-brain barrier and accumulate in target tissues, highlighting the potential for developing this compound-based agents for diagnostic imaging applications nih.gov. Another fluorine-18-labeled pyridazinone derivative has also been noted as a PET agent for cardiac imaging sarpublication.com.

Computational and in Silico Drug Discovery Strategies

Molecular Docking Simulations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein's active site. For derivatives of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, docking studies have been instrumental in understanding their binding modes and guiding the design of more potent molecules.

Researchers have employed molecular docking to investigate the interactions of pyridazinone derivatives with a diverse array of biological targets. For instance, extensive molecular simulations have been performed to explore the probable interactions of pyridazine-based compounds with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic therapy researchgate.net. In the context of neurodegenerative diseases, derivatives such as 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one have been docked into the active sites of acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregates to assess their potential as multi-target agents for Alzheimer's disease nih.gov.

The versatility of the pyridazinone scaffold is further highlighted by docking studies against microbial targets. Dihydropyridazin-3(2H)-one derivatives have been evaluated as potential antifungal, antibacterial, and anti-helmintic agents by predicting their binding affinity within the active sites of essential microbial proteins wjarr.com. These studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For example, docking of a related compound, 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, against penicillin-binding proteins of Staphylococcus aureus showed that the carbonyl group played a significant role, forming three favorable hydrogen bonds and one van der Waals interaction, resulting in a high calculated binding energy of -7.40 kcal/mol mdpi.com.

Target ProteinPyridazinone Derivative SeriesKey Findings/InteractionsReference
VEGFR-2 Novel pyridazine (B1198779) seriesInvestigation of probable interactions to guide anti-angiogenic agent design. researchgate.net
AChE & Aβ Aggregates 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-oneAssessment of binding modes for potential multi-target Alzheimer's disease therapy. nih.gov
Penicillin-Binding Proteins 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one (related chalcone)Carbonyl group formed multiple H-bonds; high binding energy (-7.40 kcal/mol). mdpi.com
DNA Minor Groove Aryl guanidinium analogues with pyridazin-3(2H)-one coreProposed as potential DNA minor groove binders based on docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed, unsynthesized molecules. Both 2D and 3D-QSAR approaches have been applied to pyridazinone derivatives.

A 2D-QSAR model was incorporated into a comprehensive computational study of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives to develop balanced multifunctional agents for Alzheimer's disease nih.gov. 3D-QSAR studies, which consider the three-dimensional properties of molecules, have also been successfully implemented. In one study on pyridopyridazin-6-ones as p38α mitogen-activated protein kinase (MAPK) inhibitors, a statistically significant atom-based 3D-QSAR model was generated youtube.com. This model demonstrated excellent correlation and predictive power, providing insights into the structural requirements for potent inhibition youtube.com.

The quality of a QSAR model is assessed by several statistical parameters. A good model will have a high squared correlation coefficient (R²) for the training set and a high cross-validated correlation coefficient (q²) for the test set, indicating its robustness and predictive ability.

QSAR StudyCompound SeriesModel TypeKey Statistical ParametersTargetReference
p38α MAPK InhibitionPyridopyridazin-6-onesAtom-based 3D-QSARR² = 0.91, q² = 0.80, Pearson's R = 0.90p38α MAPK youtube.com
Alzheimer's Disease Agents2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one2D-QSAR(Parameters not specified)AChE, Aβ Aggregation nih.gov
PDE4 InhibitionPyridazin-3-one derivatives3D-QSAR(Study performed, specific parameters not detailed in abstract)PDE4 actascientific.com

Pharmacophore Modeling and Mapping

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for virtual screening of large compound databases to find novel scaffolds.

For pyridazinone-related structures, pharmacophore models have been successfully generated and utilized. A study on pyridopyridazin-6-one inhibitors of p38α MAPK resulted in a five-point pharmacophore model designated AAAHR youtube.com. This model consisted of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R), along with the specific distances between these features youtube.com. This pharmacophore was then used as a filter in a virtual screening campaign to identify new potential inhibitors from the ZINC database youtube.com. Pharmacophore-based approaches have also been used in drug repurposing efforts, where a library of existing pyridazinone-based molecules was screened against a large collection of pharmacophore models representing numerous protein binding sites nih.gov.

Study FocusPharmacophore ModelFeatures IdentifiedApplicationReference
p38α MAPK Inhibition AAAHR3 Hydrogen Bond Acceptors, 1 Hydrophobic Core, 1 Aromatic RingUsed for virtual screening of ZINC database to find novel hits. youtube.com
Drug Repurposing N/A (Screened against database)N/AInverse virtual screening of a pyridazinone library against 16,159 pharmacophore models. nih.gov
PDE4 Inhibition (Model Generated)(Details not specified in abstract)Pharmacophore identification studies were conducted. actascientific.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time under simulated physiological conditions.

MD simulations are a crucial follow-up to docking studies for validating the predicted binding poses of pyridazinone derivatives. For a series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives designed as Alzheimer's disease agents, 100-nanosecond MD simulations were performed to confirm the stability of the ligand-receptor complexes nih.gov. Similarly, in drug repurposing studies, MD simulations were used after docking to unequivocally confirm the stability of the interactions between pyridazinone-based ligands and their newly identified protein targets nih.gov. These simulations provide valuable information on the flexibility of the ligand in the binding pocket and the persistence of key interactions, strengthening the confidence in the proposed binding mode.

Virtual Screening and Drug Repurposing Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach has been effectively used with the pyridazinone scaffold to discover novel hits. A typical workflow involves an initial filtering step using a pharmacophore model, followed by hierarchical docking protocols of increasing accuracy (e.g., high-throughput virtual screening, standard precision, and extra precision) youtube.com. This multi-step process was used to screen the ZINC database and successfully identify four novel hits as potential p38 MAPK inhibitors youtube.com.

In addition to finding new drugs, in silico methods can be used for drug repurposing. An inverse virtual screening (iVS) approach was applied to a library of 52 newly synthesized pyridazinone-based molecules that were found to be inactive against their intended target nih.gov. By screening these compounds against thousands of pharmacophore models for different proteins, the study identified potential new targets, with aspartate aminotransferase being proposed as a promising candidate for further investigation nih.gov.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides deep insights into a compound's geometry, electronic properties, and chemical reactivity.

DFT calculations have been applied to this compound derivatives and related structures to understand their fundamental properties nih.gov. Studies on analogous compounds like 4,5-dichloropyridazin-3-(2H)-one have used the B3LYP/6-31G(d,p) level of theory to calculate molecular geometry, vibrational frequencies, and various electronic parameters researchgate.net. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), and hardness (η) researchgate.net. Molecular Electrostatic Potential (MEP) maps are also generated to identify regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions researchgate.net.

Property CalculatedMethod/Basis SetSignificanceReference
Optimized Molecular Geometry B3LYP/6-31G(d,p)Provides the most stable 3D conformation of the molecule. researchgate.net
HOMO-LUMO Energies B3LYP/6-31G(d,p)Determines the energy gap, indicating chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) B3LYP/6-31G(d,p)Maps charge distribution to predict sites for intermolecular interactions. researchgate.net
Quantum Chemical Parameters (Hardness, Softness, etc.) B3LYP/6-311G**Describes the overall chemical behavior and reactivity of the molecule. mdpi.com

Ligand Growing and Design Principles

Ligand growing is an advanced computational design technique where a core fragment is used as a starting point, and new chemical moieties are computationally "grown" within the confines of a protein's binding site to create novel, more potent ligands.

This strategy has been successfully applied to the pyridazinone scaffold to develop novel inhibitors for Fatty Acid Binding Protein 4 (FABP4), a therapeutic target for cancer and metabolic diseases mdpi.comsemanticscholar.org. Starting with an established scaffold of a known ligand, researchers used automated ligand growing experiments to explore how the pyridazinone core could be elaborated with different substituents to maximize favorable interactions within the FABP4 cavity semanticscholar.org. This in silico design process led to the successful synthesis and biological evaluation of novel 4-amino and 4-ureido pyridazinone-based series as potent FABP4 inhibitors mdpi.comsemanticscholar.org. This approach exemplifies how computational design principles can directly guide synthetic efforts to discover new chemical entities with desired biological activity mdpi.com.

An in-depth examination of the future research and therapeutic possibilities surrounding this compound reveals a promising scaffold for drug discovery. This compound is part of the broader pyridazinone class of heterocyclic compounds, which are noted for their wide range of biological activities. sarpublication.com Current and future research is focused on refining the structure of these derivatives to enhance their effectiveness and specificity for various biological targets, exploring new diseases they could treat, developing single molecules that can hit multiple targets, and moving the most promising candidates from the laboratory to clinical trials.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Used to determine molecular packing and hydrogen-bonding interactions. For example, Hirshfeld surface analysis of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one revealed C–H···O and π–π interactions critical for stability .
  • Spectroscopic methods : NMR (¹H/¹³C), FT-IR, and mass spectrometry confirm substituent positions and purity .

Advanced Note : Computational methods (e.g., DFT calculations) complement experimental data to predict electronic properties and reactive sites .

What biological activities have been reported for this compound class?

Q. Basic Research Focus

  • Anticonvulsant activity : Derivatives like 6-(4-chlorophenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-ones showed efficacy against isoniazid-induced convulsions. Methyl-substituted analogs exhibited higher activity than chloro derivatives .
  • Antiplatelet and anti-inflammatory effects : Structural modifications (e.g., imidazole or triazine moieties) enhance activity. For example, 6-(3-aminophenyl) derivatives demonstrated platelet aggregation inhibition .

Advanced Research Challenge : Contradictory data in pharmacological studies may arise from differences in substituent electronegativity or bioavailability. Dose-response assays and ADMET profiling (e.g., using SwissADME) are critical to validate results .

How is this compound applied in material science?

Q. Advanced Research Focus

  • Fluorescent polymers : this compound is copolymerized with fluorinated triazine monomers to form cross-linked nanoparticles. These exhibit uniform size (~50 nm), intense blue fluorescence (λem = 450 nm), and biocompatibility, making them suitable for live-cell imaging .
  • Methodological Insight : Precipitation polymerization under mild conditions (room temperature, aqueous phase) ensures high dispersibility and stability .

What computational tools are used to predict bioactivity?

Q. Advanced Research Focus

  • In silico ADMET profiling : Tools like Molinspiration and pkCSM predict absorption, metabolism, and toxicity. For example, Tanimoto coefficient analysis compares structural similarity to known bioactive compounds .
  • Docking studies : Pyridazinone derivatives are docked into enzyme active sites (e.g., p38 MAP kinase) to identify binding modes. Molecular dynamics simulations assess stability over 100 ns trajectories .

How do structural modifications influence activity?

Q. Advanced Research Focus

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance anticonvulsant activity, while electron-donating groups (e.g., -CH3) improve metabolic stability .
  • Hybrid molecules : Incorporating triazine or imidazole rings broadens biological targets. For example, 6-(4-morpholinophenyl) derivatives show dual kinase inhibition and antibacterial activity .

Data Contradiction Resolution : Conflicting results in bioactivity (e.g., chloro vs. methyl derivatives) require comparative studies using standardized assays (e.g., MTT for cytotoxicity, rotarod for neurotoxicity) .

What are the challenges in scaling up synthesis?

Q. Advanced Research Focus

  • Solvent selection : Ethanol is preferred for recrystallization, but greener alternatives (e.g., PEG-400) reduce environmental impact .
  • Catalyst optimization : Palladium-based catalysts with bulky ligands improve cross-coupling yields in halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.